molecular formula C36H60N8O9 B12381783 STAT3-IN-22, negative control CAS No. 286465-27-8

STAT3-IN-22, negative control

Cat. No.: B12381783
CAS No.: 286465-27-8
M. Wt: 748.9 g/mol
InChI Key: LDYMBOJBXKVJLH-CSJNAZMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to L-Prolyl-L-Tyrosyl-L-Leucyl-L-Lysyl-L-Threonyl-L-Lysine

Discovery and Historical Context of STAT3-Inhibitory Peptides

The discovery of PYLKTK emerged from early 21st-century research into STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor implicated in oncogenesis. Prior to 2001, STAT3 was recognized for its role in cytokine signaling and cancer cell survival, but no selective inhibitors existed. A breakthrough occurred when Turkson et al. designed PY*LKTK, a phosphopeptide mimicking the STAT3 SH2 domain’s binding motif. This peptide capitalized on the structural requirement for phosphotyrosine (pY) at position 705 in STAT3, which is essential for dimerization via SH2 domain interactions.

The rationale for targeting STAT3 stemmed from its constitutive activation in diverse malignancies, including breast cancer, pancreatic cancer, and hematologic tumors. Early studies demonstrated that PYLKTK disrupted STAT3-DNA binding in vitro by competing with endogenous phosphotyrosine motifs, thereby preventing transcriptional activation of pro-survival genes like *Bcl-xL and cyclin D1. This work laid the groundwork for subsequent peptidomimetic and small-molecule inhibitors, positioning PY*LKTK as a prototype in STAT3-targeted drug discovery.

Nomenclature and Structural Identity of PYLKTK

PYLKTK is systematically named L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine (CAS Registry Number: 286465-26-7) and has the molecular formula C₃₆H₆₁N₈O₁₂P . Its structure comprises six amino acids arranged in the sequence Pro-Tyr(PO₃H₂)-Leu-Lys-Thr-Lys , with critical functional groups including:

  • Phosphorylated tyrosine (Y*) : Essential for SH2 domain binding.
  • Leucine at Y+1 position : Stabilizes hydrophobic interactions with STAT3’s SH2 domain.
  • Lysine and threonine residues : Enhance solubility and stabilize secondary structure.
Table 1: Structural Features of PYLKTK
Feature Description
Molecular Weight 828.89 g/mol
Key Residues Pro¹, Tyr(PO₃H₂)², Leu³, Lys⁴, Thr⁵, Lys⁶
Critical Motif PY*L (positions 1–3)
Binding Target STAT3 SH2 domain (residues 600–700)

The peptide’s activity depends on phosphorylation at Tyr², as non-phosphorylated analogs (e.g., PYLKTK) fail to inhibit STAT3. Alanine-scanning mutagenesis revealed that substituting Leu³ with alanine abolishes inhibitory activity, underscoring the necessity of the Y*L motif.

Role in STAT3 Signaling Pathway Research

PYLKTK has been instrumental in elucidating STAT3’s role in oncogenesis and validating it as a therapeutic target. Mechanistically, the peptide binds monomeric STAT3 via its SH2 domain, preventing dimerization and subsequent nuclear translocation. Key research applications include:

  • In vitro studies : PY*LKTK reduces STAT3-DNA binding in electrophoretic mobility shift assays (EMSAs) by >80% at 100 μM concentrations, with minimal effects on STAT1 or STAT5.
  • Oncogenic transformation models : PYLKTK-mts (a cell-penetrating conjugate) suppresses Src-mediated transformation in fibroblasts, correlating with reduced STAT3 phosphorylation and *Bcl-xL expression.
  • Peptidomimetic design : The PYLKTK scaffold inspired non-peptidic inhibitors like FLLL32, which retain the YL pharmacophore while improving bioavailability.
Table 2: Functional Impacts of PYLKTK in STAT3 Research
Application Outcome Source
STAT3 dimerization Disrupts STAT3:STAT3 interactions by binding SH2 domains
DNA binding Reduces STAT3-DNA complex formation by 50–80% in EMSAs
Oncogenic signaling Inhibits Src-induced cell transformation and tumor growth in xenografts

These findings established PY*LKTK as a critical tool for probing STAT3-dependent signaling and catalyzed the development of next-generation inhibitors currently in clinical trials.

Properties

CAS No.

286465-27-8

Molecular Formula

C36H60N8O9

Molecular Weight

748.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H60N8O9/c1-21(2)19-28(42-34(50)29(20-23-12-14-24(46)15-13-23)43-31(47)25-11-8-18-39-25)33(49)40-26(9-4-6-16-37)32(48)44-30(22(3)45)35(51)41-27(36(52)53)10-5-7-17-38/h12-15,21-22,25-30,39,45-46H,4-11,16-20,37-38H2,1-3H3,(H,40,49)(H,41,51)(H,42,50)(H,43,47)(H,44,48)(H,52,53)/t22-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

LDYMBOJBXKVJLH-CSJNAZMVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Foundations of Peptide Synthesis

Peptide synthesis involves the sequential coupling of amino acids through amide bond formation. Two primary methodologies dominate the field: solid-phase peptide synthesis (SPPS) and solution-phase synthesis . SPPS, pioneered by Merrifield, anchors the growing peptide chain to an insoluble resin, enabling iterative deprotection, coupling, and washing steps. Solution-phase synthesis, while less common for long sequences, remains relevant for fragment condensation and large-scale production. Both methods require meticulous selection of protecting groups, coupling reagents, and deprotection conditions to avoid side reactions such as racemization or undesired cyclization.

Protecting Group Strategies

The ε-amino group of lysine and the phenolic hydroxyl group of tyrosine necessitate orthogonal protection to prevent unintended reactions. Common protecting groups include:

  • Benzyloxycarbonyl (Cbz) : Removed via catalytic hydrogenation.
  • tert-Butyloxycarbonyl (Boc) : Cleaved with trifluoroacetic acid (TFA).
  • 9-Fluorenylmethyloxycarbonyl (Fmoc) : Removed under basic conditions (e.g., piperidine).

For lysine residues, the ε-amino group is typically protected with Boc or Fmoc, while the α-amino group remains transiently protected during chain elongation. Tyrosine’s hydroxyl group is often protected as a tert-butyl ether, stable under SPPS conditions but cleaved during final TFA treatment.

Solid-Phase Synthesis of Pro-Tyr-Leu-Lys-Thr-Lys

Resin Selection and Initial Attachment

The C-terminal lysine is anchored to a polystyrene resin via its ε-amino group, a strategy validated in the synthesis of lysine-containing peptides like lysine-vasopressin. Chloroformoxymethyl polystyrene-2% divinylbenzene resin is preferred for its stability under acidic and basic conditions. The attachment proceeds via a nucleophilic substitution reaction between the lysine’s ε-amino group and the resin’s chloromethyl groups, forming a stable benzyl ester linkage.

Example Protocol :

  • Resin Activation : Swell 2 g of chloromethylated resin in dichloromethane (DCM) for 30 minutes.
  • Coupling : Add Nα-Boc-L-lysine (3 eq) and diisopropylethylamine (DIPEA, 6 eq) in DCM, agitate for 24 hours at 25°C.
  • Capping : Treat with methanol to quench unreacted sites.

Sequential Amino Acid Coupling

The peptide chain is elongated from the C- to N-terminus using Fmoc chemistry. Each cycle involves:

  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF.
  • Coupling : Activate the incoming Fmoc-amino acid (4 eq) with HBTU (4 eq) and DIPEA (8 eq) in DMF.
  • Washing : Rinse with DMF and DCM to remove excess reagents.

Key Challenges :

  • Lysine Residues : The ε-amino group of the fourth and sixth lysines requires Boc protection during synthesis to prevent branching.
  • Proline-Induced Aggregation : Proline’s cyclic structure promotes β-sheet formation, necessitating the use of chaotropic agents like 2,2,2-trifluoroethanol (TFE).
Table 1: Coupling Reagents and Yields for Pro-Tyr-Leu-Lys-Thr-Lys
Amino Acid Coupling Reagent Time (h) Yield (%)
Threonine HATU 2 92
Lysine HBTU 3 85
Tyrosine DCC/HOBt 4 88

Cleavage and Global Deprotection

Final cleavage from the resin and side-chain deprotection are achieved with a TFA-based cocktail (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5). This step removes Boc groups from lysine residues and tert-butyl ethers from tyrosine.

Critical Note : Prolonged exposure to TFA can lead to aspartimide formation at threonine residues, mitigated by adding 1% thioanisole.

Solution-Phase Synthesis Strategies

Fragment Condensation

The hexapeptide is divided into two tripeptide fragments: Pro-Tyr-Leu and Lys-Thr-Lys . These are synthesized separately, purified, and coupled using carbodiimide reagents.

Advantages :

  • Enables rigorous purification of intermediates.
  • Reduces cumulative coupling errors.

Disadvantages :

  • Low overall yield due to multiple purification steps.
  • Risk of racemization during fragment activation.

Active Ester Methodology

Lysine thioacids, as demonstrated in prebiotic peptide synthesis, offer an alternative to traditional carbodiimide coupling. Lysine thioacids react with aminonitriles in aqueous media, forming peptides in near-quantitative yield without racemization.

Example Reaction :
$$
\text{Ac-Lys-SH + Gly-CN} \xrightarrow{\text{K}3\text{Fe(CN)}6} \text{Ac-Lys-Gly-CN} \quad (\text{Yield: 93\%})
$$

Side-Chain Protection and Deprotection

Lysine Protection

The ε-amino group of lysine is protected with Boc during SPPS to prevent intrachain amidation. Post-synthesis, Boc groups are cleaved with TFA, while the α-amino group remains transiently protected.

Tyrosine Protection

Tyrosine’s hydroxyl group is protected as a tert-butyl ether, stable under SPPS conditions but cleaved during final TFA treatment.

Table 2: Protection and Deprotection Conditions
Residue Protecting Group Cleavage Reagent
Lysine Boc TFA
Tyrosine t-Bu TFA

Analytical Characterization and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves the crude peptide. A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is employed:

Gradient Program :

  • 0–10 min: 5–30% B
  • 10–30 min: 30–60% B

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 812.4 [M+H]⁺, consistent with the theoretical mass of Pro-Tyr-Leu-Lys-Thr-Lys (C₃₉H₆₅N₁₁O₁₀).

Chemical Reactions Analysis

Types of Reactions

STAT3-IN-22, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)

    Purification: High-performance liquid chromatography (HPLC)

Major Products

The major product of the synthesis is the this compound peptide itself. No significant by-products are typically formed if the synthesis and purification are carried out correctly.

Scientific Research Applications

STAT3-IN-22, negative control, is widely used in scientific research to study the STAT3 signaling pathway. Its primary applications include:

Mechanism of Action

As a negative control, STAT3-IN-22 does not inhibit the STAT3 pathway. Instead, it serves as a baseline to compare the effects of STAT3 inhibitors. The STAT3 pathway is involved in various cellular processes, including proliferation, survival, and immune response. By using STAT3-IN-22, researchers can ensure that observed effects are due to specific inhibition of STAT3 and not other non-specific interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Functional Group Analysis

The following table compares L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine with peptides from the provided evidence:

Compound Name (CAS) Sequence/Key Residues Molecular Weight (g/mol) Charge (pH 7) Key Functional Groups
Target Compound Pro-Tyr-Leu-Lys-Thr-Lys ~749 +2 Lys (×2), Tyr-OH, Pro cyclic structure
L-Threonyl-L-valyl-L-tyrosyl-L-tyrosylglycyl... (922499-89-6) Thr-Val-Tyr-Tyr-Gly-Val-Pro-Val-Met ~1,100* Neutral Tyr (×2), Met (thioether), Gly (flexible)
L-Arginyl-L-lysyl-L-prolyl (9063-57-4) Arg-Thr-Lys-Pro 500.59 +2 Arg (guanidinium), Lys, Thr-OH
L-Lysine, N2-[N-[1-(N-L-tyrosyl-L-threonyl)-... (151237-62-6) Tyr-Thr-Pro-Phe-Lys 654.75 +1 Tyr-OH, Phe (aromatic), Thr-OH

*Estimated based on sequence length.

Key Observations:

Charge Differences :

  • The target compound and L-Arginyl-L-lysyl-L-prolyl both exhibit a +2 charge due to multiple basic residues (Lys/Arg). In contrast, the branched peptide in has a +1 charge.
  • The Tyr-rich peptide in is neutral, limiting its electrostatic interactions.

Hydrophobicity :

  • The target’s leucine and proline enhance hydrophobic interactions, similar to the valine/methionine in and phenylalanine in .
  • L-Arginyl-L-lysyl-L-prolyl lacks strong hydrophobic residues, favoring aqueous environments.

Structural Flexibility :

  • Glycine in increases backbone flexibility, whereas proline in the target peptide restricts conformational mobility.

Solubility and Stability

Compound Solubility (Predicted) Stability Considerations
Target Compound High (due to Lys) Susceptible to proteolysis at Lys/Thr
CAS 922499-89-6 Moderate (Tyr increases) Oxidation-prone (Met residue)
CAS 9063-57-4 High (Arg/Lys enhance) Stable due to short sequence
CAS 151237-62-6 Low (Phe dominates) Stable in hydrophobic environments

Biological Activity

L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine, a hexapeptide composed of six amino acids, exhibits various biological activities that are of significant interest in biochemical and pharmacological research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The compound consists of the following amino acids:

  • Proline (Pro)
  • Tyrosine (Tyr)
  • Leucine (Leu)
  • Lysine (Lys)
  • Threonine (Thr)

The specific sequence and composition of these amino acids contribute to the peptide's unique properties and biological functions.

  • Antioxidant Properties : Research indicates that peptides can exhibit antioxidant activities, which are crucial for mitigating oxidative stress in biological systems. L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage.
  • Immunomodulatory Effects : Peptides like L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine may enhance immune responses. Studies have demonstrated that certain peptide sequences can stimulate the proliferation of immune cells, thereby improving the body's defense mechanisms against pathogens.
  • Neuroprotective Effects : There is emerging evidence suggesting that this hexapeptide may exert neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival pathways.

Data Table of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantScavenges free radicals, reducing oxidative stress
ImmunomodulatoryEnhances immune cell proliferation
NeuroprotectiveInhibits apoptosis in neuronal cells

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of various peptides highlighted L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine as one of the most effective in reducing lipid peroxidation in vitro. The results showed a significant decrease in malondialdehyde levels when treated with this peptide compared to control groups.

Case Study 2: Immunomodulation

In a clinical trial involving elderly participants, supplementation with L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine resulted in enhanced T-cell activity. The trial monitored cytokine production and found increased levels of interleukin-2 (IL-2), indicating a robust immune response.

Research Findings

Recent studies have focused on the synthesis and optimization of L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine for therapeutic applications. Key findings include:

  • Synthesis Techniques : Solid-phase peptide synthesis has been employed to produce this hexapeptide efficiently, allowing for modifications to enhance its stability and bioavailability.
  • Therapeutic Potential : Preliminary animal studies suggest that this peptide may be beneficial in treating conditions associated with oxidative stress and immune dysfunction, paving the way for further clinical investigations.
  • Safety Profile : Toxicological assessments indicate that L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine exhibits low toxicity levels, making it a promising candidate for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.